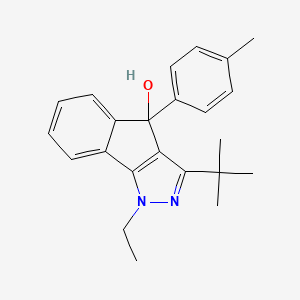
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities
Métodos De Preparación
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the indeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazoline ring: This is achieved by reacting the indeno compound with hydrazine derivatives under controlled conditions.
Substitution reactions: The final compound is obtained by introducing the tert-butyl, ethyl, and methylphenyl groups through substitution reactions using suitable reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: The compound exhibits pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol can be compared with other pyrazoline derivatives, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also exhibits biological activities but differs in its substituents and specific applications.
3,5-diphenyl-4,5-dihydro-1H-pyrazole: Known for its anti-inflammatory and analgesic properties, this compound has a simpler structure compared to this compound.
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
56767-29-4 |
|---|---|
Fórmula molecular |
C23H26N2O |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
3-tert-butyl-1-ethyl-4-(4-methylphenyl)indeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C23H26N2O/c1-6-25-20-17-9-7-8-10-18(17)23(26,16-13-11-15(2)12-14-16)19(20)21(24-25)22(3,4)5/h7-14,26H,6H2,1-5H3 |
Clave InChI |
BWHNMHJACGPENC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=C(C=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
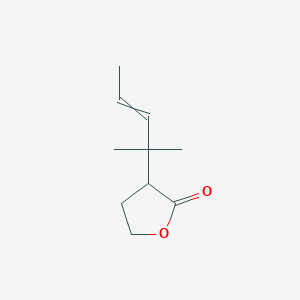
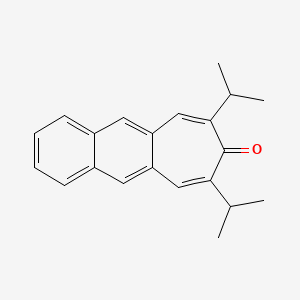
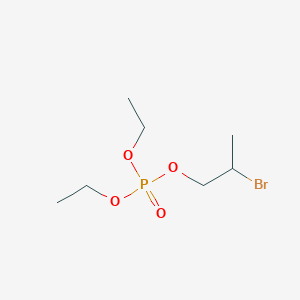
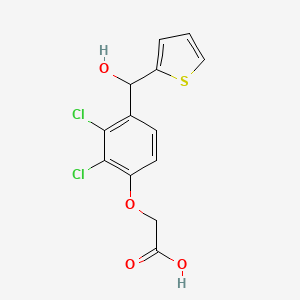
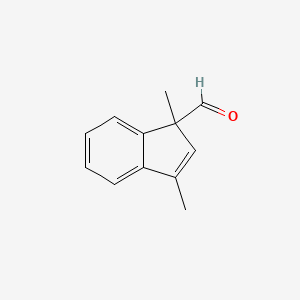
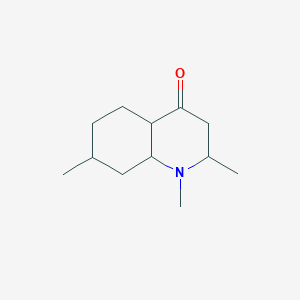
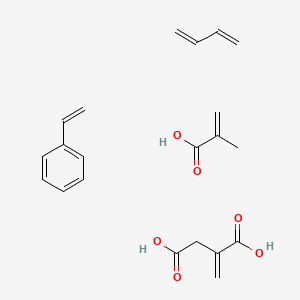
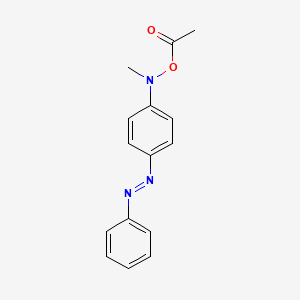
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
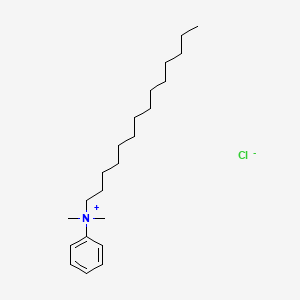
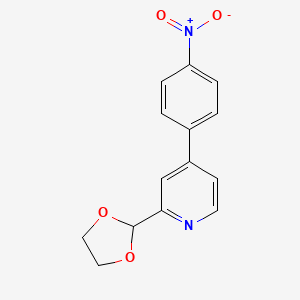
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

